(R)-1-(5-fluoropyridin-2-yl)ethanamine
Overview
Description
®-1-(5-fluoropyridin-2-yl)ethanamine is an organic compound that features a fluorinated pyridine ring attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-fluoropyridin-2-yl)ethanamine typically involves the selective fluorination of pyridine derivatives. One common method is the silver-promoted selective fluorination of 2-aminopyrimidines using Selectfluor in the presence of silver carbonate (Ag2CO3). This method provides high yields and excellent regioselectivity .
Industrial Production Methods
Industrial production methods for ®-1-(5-fluoropyridin-2-yl)ethanamine are not well-documented in the public domain. the principles of selective fluorination and the use of efficient catalysts like silver carbonate are likely to be employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-fluoropyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluorinated pyridine ring to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(5-fluoropyridin-2-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its fluorinated pyridine ring is valuable for creating compounds with unique electronic properties.
Biology
In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-1-(5-fluoropyridin-2-yl)ethanamine is investigated for its potential as a pharmacophore. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, that benefit from the unique properties imparted by the fluorinated pyridine ring.
Mechanism of Action
The mechanism of action of ®-1-(5-fluoropyridin-2-yl)ethanamine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The specific pathways involved depend on the context in which the compound is used, such as its role in a drug or a material.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(5-chloropyridin-2-yl)ethanamine
- ®-1-(5-bromopyridin-2-yl)ethanamine
- ®-1-(5-iodopyridin-2-yl)ethanamine
Uniqueness
®-1-(5-fluoropyridin-2-yl)ethanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated counterparts. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often leading to enhanced activity and selectivity in medicinal applications.
Properties
IUPAC Name |
(1R)-1-(5-fluoropyridin-2-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKRMCSSVBSDNL-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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